N-(4-nitrophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-nitrophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that features a nitrophenyl group, a pyridazinyl group, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting o-tolyl hydrazine with a suitable diketone under reflux conditions.
Thioacetamide Formation: The intermediate is then reacted with thioacetic acid to form the thioacetamide linkage.
Coupling with Nitrophenyl Group: Finally, the thioacetamide intermediate is coupled with 4-nitrophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Amino derivatives of the aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Possible use as an antimicrobial agent due to its nitrophenyl group.
Anti-inflammatory Agents: Potential anti-inflammatory properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is likely related to its ability to interact with biological molecules such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridazinyl group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of an o-tolyl group.
N-(4-nitrophenyl)-2-((6-(m-tolyl)pyridazin-3-yl)thio)acetamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
N-(4-nitrophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the nitrophenyl and pyridazinyl groups also provides a unique set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-13-4-2-3-5-16(13)17-10-11-19(22-21-17)27-12-18(24)20-14-6-8-15(9-7-14)23(25)26/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSXLJXSUIXNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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